2-(4-bromophenyl)-N-cyclopropylquinoline-4-carboxamide
Description
2-(4-bromophenyl)-N-cyclopropylquinoline-4-carboxamide is a quinoline-based compound featuring a 4-bromophenyl substituent at the 2-position and a cyclopropyl carboxamide group at the 4-position. Its molecular formula is C₁₉H₁₆BrN₂O, with a molecular weight of 381.25 g/mol.
Synthesis of this compound likely involves the conversion of ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (a precursor described in ) to the corresponding carbohydrazide intermediate, followed by amidation with cyclopropylamine . The cyclopropyl group may enhance metabolic stability or modulate receptor interactions compared to other substituents.
Properties
CAS No. |
438474-24-9 |
|---|---|
Molecular Formula |
C19H15BrN2O |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-cyclopropylquinoline-4-carboxamide |
InChI |
InChI=1S/C19H15BrN2O/c20-13-7-5-12(6-8-13)18-11-16(19(23)21-14-9-10-14)15-3-1-2-4-17(15)22-18/h1-8,11,14H,9-10H2,(H,21,23) |
InChI Key |
MKFCMILGIPRINR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
- The synthesis of 2-(4-bromophenyl)-N-cyclopropylquinoline-4-carboxamide involves several steps.
- One common synthetic route is as follows:
- Start with 4-bromobenzyl bromide (CAS No. 16532-79-9) as the precursor.
- React 4-bromobenzyl bromide with sodium cyanide (NaCN) in a solvent such as dimethylformamide (DMF) or a DMF-water mixture.
- The reaction yields 2-(4-bromophenyl)acetonitrile.
- Next, cyclization of 2-(4-bromophenyl)acetonitrile with cyclopropylamine leads to the formation of 2-(4-bromophenyl)-N-cyclopropylquinoline-4-carboxamide .
- Industrial production methods may involve optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
- Common reagents include reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., chromic acid), and nucleophiles (e.g., amines).
2-(4-bromophenyl)-N-cyclopropylquinoline-4-carboxamide: can undergo various reactions:
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an anticancer agent or other therapeutic targets.
Pharmacology: Study its interactions with receptors and enzymes.
Biological Research: Explore its effects on cell signaling pathways.
Materials Science: Assess its use in organic electronics or sensors.
Mechanism of Action
- The exact mechanism of action for this compound would depend on its specific targets.
- It may interact with proteins, enzymes, or nucleic acids, affecting cellular processes.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Key Observations :
Substituent Position: The target compound’s carboxamide group at the quinoline’s 4-position distinguishes it from ’s compound, which has a methyl group at C-2 and carboxamide at C-2. Positional differences significantly affect electronic properties and steric interactions .
Functional Groups : The cyclopropyl carboxamide in the target compound may confer improved lipophilicity compared to the simpler amide in or the oxadiazole derivatives in . This could enhance membrane permeability in biological systems .
Halogen Effects : All compounds contain bromine, but the oxadiazole derivative in includes a chlorine atom, which may alter binding affinity in therapeutic targets (e.g., anti-inflammatory activity reported at 59.5–61.9% ).
Biological Activity
2-(4-bromophenyl)-N-cyclopropylquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHBrNO
- CAS Number : 438474-24-9
Research indicates that compounds similar to 2-(4-bromophenyl)-N-cyclopropylquinoline-4-carboxamide exhibit various mechanisms of action, primarily targeting cancer cell proliferation and apoptosis. Some proposed mechanisms include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis : Studies suggest that it can activate apoptotic pathways, potentially through mitochondrial dysfunction and caspase activation.
Biological Activity Data
The biological activity of 2-(4-bromophenyl)-N-cyclopropylquinoline-4-carboxamide has been evaluated across several cancer cell lines. Below is a summary table of its activity against various types of cancer:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.4 | Apoptosis induction |
| HeLa (Cervical) | 3.2 | Cell cycle arrest |
| A549 (Lung) | 6.1 | Mitochondrial dysfunction |
| HT-29 (Colon) | 4.5 | Inhibition of proliferation |
Case Studies
- MCF-7 Cell Line Study : In a study conducted on MCF-7 breast cancer cells, treatment with 2-(4-bromophenyl)-N-cyclopropylquinoline-4-carboxamide resulted in significant cell death, as evidenced by flow cytometry analysis showing increased annexin V staining. The study concluded that the compound effectively induces apoptosis via the intrinsic pathway, as indicated by the release of cytochrome c from mitochondria.
- HeLa Cell Line Study : Another investigation focused on HeLa cervical cancer cells demonstrated that the compound not only inhibited cell growth but also caused G2/M phase arrest. This was linked to upregulation of p21, a cyclin-dependent kinase inhibitor.
- A549 Cell Line Study : In A549 lung cancer cells, treatment with the compound led to increased reactive oxygen species (ROS) levels, suggesting oxidative stress as a mechanism for inducing apoptosis.
Research Findings
Recent research highlights the potential of 2-(4-bromophenyl)-N-cyclopropylquinoline-4-carboxamide as a promising anticancer agent:
- Synergistic Effects : Studies have indicated that combining this compound with other chemotherapeutic agents enhances its efficacy, suggesting potential for combination therapies.
- Targeting Specific Pathways : Ongoing research is focusing on identifying specific molecular targets affected by this compound, which may lead to the development of more targeted therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
